molecular formula C20H25N3O2S B2956765 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one CAS No. 2097898-24-1

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one

Cat. No.: B2956765
CAS No.: 2097898-24-1
M. Wt: 371.5
InChI Key: DWFHSNUZVGNTFZ-UHFFFAOYSA-N
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Description

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a phenyl group with a propan-2-ylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one typically involves multiple stepsThe final step involves the addition of the phenyl group with the propan-2-ylsulfanyl substituent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The pyrrolidine ring and phenyl group can enhance the compound’s binding affinity and specificity. The propan-2-ylsulfanyl substituent may also play a role in modulating the compound’s activity by influencing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-14(2)26-18-6-4-16(5-7-18)12-20(24)23-11-9-17(13-23)25-19-8-10-21-15(3)22-19/h4-8,10,14,17H,9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFHSNUZVGNTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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